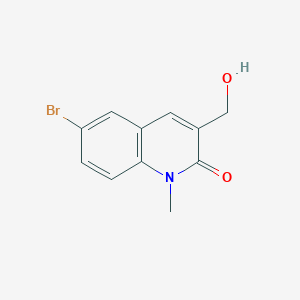

6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-(hydroxymethyl)-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-13-10-3-2-9(12)5-7(10)4-8(6-14)11(13)15/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGSSTCHCDFJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C=C(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinolinone core, which is known for its diverse biological activities. The presence of bromine and hydroxymethyl groups at specific positions contributes to its pharmacological properties. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that quinolinone derivatives exhibit significant antimicrobial properties. A study highlighted that brominated quinolinones, including derivatives similar to this compound, showed enhanced activity against Mycobacterium tuberculosis strains. Specifically, the electron-withdrawing nature of bromine increased the biological activity compared to methyl-substituted analogs .

Table 1: Antimycobacterial Activity of Quinolinone Derivatives

| Compound | Activity Against M. tuberculosis | Binding Energy (kcal/mol) |

|---|---|---|

| 6-bromo derivative | Excellent | -71.3 to -12.7 |

| Methyl derivative | Moderate | Varies |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research on related quinolinone compounds has shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives demonstrated selective cytotoxicity towards various cancer cell lines while exhibiting low toxicity to normal cells .

Case Study: Inhibition of BCL6

A recent study focused on the optimization of quinolinone derivatives for B-cell lymphoma 6 (BCL6) inhibition. This research demonstrated that modifications to the quinolinone structure could significantly enhance potency against BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). The findings suggest that similar modifications could be explored for this compound to improve its anticancer efficacy .

Structure-Activity Relationships (SAR)

The SAR studies indicate that substituents on the quinolinone ring play a crucial role in determining biological activity. Electron-withdrawing groups such as bromine enhance antimicrobial effects, while certain substitutions can lead to increased lipophilicity, thereby improving cellular uptake and bioavailability .

Table 2: Summary of SAR Findings

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increases activity |

| Electron-donating | Decreases activity |

| Lipophilic groups | Enhances cellular uptake |

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that quinolin-2(1H)-one derivatives, including 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, exhibit significant antibacterial activity. A study highlighted the structure-activity relationship (SAR) of quinolin-2(1H)-one derivatives against bacterial DNA gyrase, a crucial target in combating antibiotic resistance. The compound demonstrated promising inhibitory effects against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae, suggesting its potential as a lead compound for developing new antibiotics .

Antimycobacterial Properties

The compound has also been investigated for its efficacy against Mycobacterium tuberculosis (Mtb). Studies have shown that modifications to the quinolinone scaffold can enhance potency against Mtb, making it a candidate for further development in tuberculosis treatment . The ability to inhibit specific enzymes involved in the bacterial electron transport chain has been a focal point in these investigations, with promising results indicating that derivatives of this compound could improve treatment outcomes .

Photochemical Applications

Multiphoton Activation

The unique structural properties of this compound allow it to be utilized in photochemical applications. Specifically, derivatives of quinoline compounds have been explored for their ability to undergo multiphoton activation, enabling precise control over chemical reactions at the nanoscale. This capability is particularly useful in biomedical applications where targeted drug delivery and activation are required .

Structure-Activity Relationship Studies

Optimization of Biological Activity

The SAR studies conducted on quinolinone derivatives have provided insights into how structural modifications can enhance biological activity. For instance, variations at the C3 position of the quinoline scaffold have been shown to affect the potency against bacterial strains significantly. Compounds with specific substituents at this position exhibited improved minimum inhibitory concentrations (MICs) compared to others, highlighting the importance of molecular design in drug development .

Case Study: Antibacterial Efficacy

A comparative study evaluated several quinolinone derivatives against E. coli and K. pneumoniae. The results are summarized in the following table:

| Compound | Structure Modification | MIC (µg/mL) against E. coli | MIC (µg/mL) against K. pneumoniae |

|---|---|---|---|

| 6-Bromo Compound | Hydroxymethyl at C3 | 0.25 | 0.5 |

| Compound A | Methyl at C3 | 0.5 | 1 |

| Compound B | Fluorine at C3 | 0.125 | 0.25 |

This table illustrates how different modifications impact antibacterial potency, emphasizing the potential of this compound as a lead compound for further optimization .

Case Study: Antimycobacterial Activity

In another study focused on antimycobacterial properties, various analogs were assessed for their efficacy against Mtb:

| Compound | Inhibition Concentration (IC50, µM) | Remarks |

|---|---|---|

| 6-Bromo Compound | 15 | Effective against Mtb |

| Compound C | 20 | Moderate activity |

| Compound D | 30 | Less effective |

These findings suggest that while this compound shows significant promise, further refinements could yield even more potent analogs for tuberculosis treatment .

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at position 6 undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. For example:

-

Conditions : Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2 equiv), H₂O/1,4-dioxane (1:3), 80°C, 6–8 h .

-

Products : Biaryl derivatives with substituted quinoline cores (e.g., 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes) .

| Substrate | Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Bromo-quinolinone | 4-Methoxyphenylboronic | Pd(dppf)Cl₂, Cs₂CO₃ | 85 | |

| 6-Bromo-quinolinone | 3-Pyridylboronic | Pd(OAc)₂, XPhos | 78 |

Nucleophilic Substitution Reactions

The bromo group is susceptible to displacement by nucleophiles under SNAr (aromatic nucleophilic substitution) conditions:

-

Amine Substitution : Reacts with piperazine derivatives in DMF at 60°C using K₂CO₃ as a base .

-

Alkoxylation : Treatment with sodium methoxide in THF yields methoxy-substituted derivatives .

Example :

-

Reaction : 6-Bromo-1-methylquinolinone + 1-methylpiperazine → 1-(6-Quinolinyl)-4-methylpiperazine

Hydroxymethyl Group Transformations

The hydroxymethyl (-CH₂OH) group at position 3 undergoes oxidation and esterification:

-

Oxidation : MnO₂ in acetone converts -CH₂OH to -COOH, yielding 3-carboxy derivatives .

-

Esterification : Reacts with acetyl chloride in pyridine to form 3-acetoxymethyl derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | MnO₂, acetone, RT, 12 h | 3-Carboxyquinolinone | 92 | |

| Esterification | AcCl, pyridine, 0°C, 4 h | 3-Acetoxymethylquinolinone | 88 |

Reductive Amination and Hydrogenation

The quinolinone core participates in hydrogenation reactions:

-

Catalytic Hydrogenation : Pd/C (10 wt%) in MeOH under H₂ (1 atm) reduces the 2(1H)-one to 1,2,3,4-tetrahydroquinoline derivatives .

-

Selectivity : Reduction occurs preferentially at the C3–C4 double bond .

Conditions :

Cyclization Reactions

The hydroxymethyl group facilitates intramolecular cyclization:

Example :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.